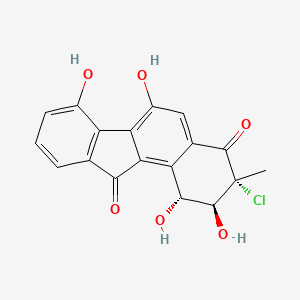

Fluostatin E

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H13ClO6 |

|---|---|

Molecular Weight |

360.7 g/mol |

IUPAC Name |

(1R,2S,3R)-3-chloro-1,2,6,7-tetrahydroxy-3-methyl-1,2-dihydrobenzo[a]fluorene-4,11-dione |

InChI |

InChI=1S/C18H13ClO6/c1-18(19)16(24)7-5-9(21)12-10-6(3-2-4-8(10)20)14(22)13(12)11(7)15(23)17(18)25/h2-5,15,17,20-21,23,25H,1H3/t15-,17+,18+/m1/s1 |

InChI Key |

WXDSJSLCLHLHSW-NJAFHUGGSA-N |

Isomeric SMILES |

C[C@]1([C@H]([C@@H](C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O)Cl |

Canonical SMILES |

CC1(C(C(C2=C3C(=C(C=C2C1=O)O)C4=C(C3=O)C=CC=C4O)O)O)Cl |

Synonyms |

fluostatin E |

Origin of Product |

United States |

The Chemical Compound: Fluostatin E

Discovery and Structure Elucidation of Fluostatin E

This compound, along with fluostatins C and D, was first discovered in the culture filtrate of Streptomyces strain Acta 1383. scispace.comuoa.gr Its isolation was achieved through a series of chromatographic techniques, including the use of Amberlite XAD-16 resin. scispace.com The structure of this compound was elucidated through spectroscopic analysis, which revealed its characteristic fluorenone skeleton, confirming its place within the fluostatin family. scispace.com It was identified as a minor component produced by the strain. scispace.com

Table 1: Physico-chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C18H12O7 |

| Appearance | Dark red powder |

Source: scispace.comresearchgate.net

Proposed Biosynthetic Pathway

The biosynthesis of fluostatins, including this compound, is a complex process involving a type II polyketide synthase (PKS) system and a series of tailoring enzymes. researchgate.netnih.gov The formation of the characteristic fluostatin scaffold is believed to involve the oxidative cleavage of the B-ring of a typical angucycline intermediate, such as dehydrorabelomycin (B1670205), followed by a unique rearrangement. researchgate.netbeilstein-journals.org The biosynthetic gene clusters (BGCs) responsible for fluostatin production contain genes encoding for various enzymes, including oxygenases and cyclases, that orchestrate these intricate transformations. mdpi.comcas.cn While the precise enzymatic steps leading to this compound have not been fully elucidated, the general pathway for the fluostatin family provides a foundational understanding.

Total Synthesis

The total synthesis of members of the fluostatin family, such as Fluostatin C, has been achieved and provides a framework for the potential synthesis of this compound. A notable approach involved a highly regioselective Diels-Alder reaction to construct the core carbocyclic skeleton. capes.gov.bracs.org This synthetic strategy highlights the chemical complexity of these molecules and offers a pathway for producing analogues for further study. The synthesis of Fluostatin C was accomplished in a concise manner, demonstrating the feasibility of accessing these intricate structures through chemical synthesis. acs.orgorganic-chemistry.org

Structural Features and Diversity Within the Fluostatin Family

Core Polycyclic Aromatic Skeleton of Fluostatins

Fluostatins are classified as atypical angucycline aromatic polyketides. bohrium.comnih.gov Their defining feature is a distinctive tetracyclic benzo[a]fluorene core. bohrium.comacs.org This core is a unique 6-5-6-6 carbon ring system, which sets them apart from other angucyclinones. mdpi.comresearchgate.net The formation of this fluorenone chromophore, particularly the central five-membered C-ring, is a fascinating aspect of their biosynthesis, with proposals suggesting it arises from the rearrangement of a diazo-containing 6-6-5-6 ring skeleton precursor. mdpi.com This fundamental architecture provides the scaffold upon which a remarkable degree of chemical diversity is built. nih.govmdpi.com

Structural Variations and Derivatizations within the Fluostatin Series

The structural diversity within the fluostatin family is vast, arising from numerous modifications to the core skeleton. These variations are crucial for the range of properties observed in these compounds and are primarily centered on oxidative modifications, dimerization, and the incorporation of rare functional groups.

Oxidative Modifications and A-Ring Features

The A-ring of the fluostatin skeleton is a hotspot for structural variation and is often highly oxygenated. nih.govmdpi.comresearchgate.net This high degree of oxidation is a hallmark of the fluostatin family, with numerous analogues displaying different patterns of hydroxylation and other oxidative modifications. For example, fluostatins M-Q, isolated from a marine Streptomyces species, feature highly oxidized A-rings. mdpi.comresearchgate.net Fluostatin P is particularly notable for containing an A-ring with four hydroxyl groups at positions C-1, C-2, C-3, and C-4. mdpi.comnih.gov

Beyond simple hydroxylation, the A-ring can undergo more complex transformations. Epoxidation is a common modification, as seen in Fluostatin C, which possesses a 2,3-epoxide ring. nih.govresearchgate.net This epoxide is a reactive handle that can lead to further structural diversification, including the formation of vicinal diols or even ring rearrangements. nih.gov Studies have shown that the epoxide ring can open either reductively or oxidatively, leading to products with a contracted five-membered A-ring or an expanded seven-membered A-ring. nih.govresearchgate.net

Formation of Dimeric Fluostatins and Heterodimers

A significant aspect of fluostatin structural diversity is their ability to form dimers and heterodimers. researchgate.netresearchgate.net The dimerization can occur through a non-enzymatic, spontaneous coupling reaction. mdpi.comacs.org For instance, the heterologous expression of a fluostatin gene cluster led to the isolation of Difluostatin A, an unusual heterodimer. researchgate.net This dimerization process can significantly alter the compound's properties. researchgate.net

The formation of these dimers often involves a transient para-quinone methide intermediate, which is highly reactive and facilitates the C-C bond formation between two monomer units. mdpi.comacs.org An even more complex example is Difluostatin I, an unprecedented 1,4-oxazepine-linked seco-fluostatin heterodimer. acs.orgresearchgate.net This compound features an A-ring-cleaved skeleton, highlighting the intricate chemical transformations the fluostatin scaffold can undergo. acs.orgresearchgate.net

Unique Functional Group Incorporations (e.g., isoxazolinone ring, diazo groups)

The fluostatin family is also characterized by the incorporation of rare and unusual functional groups. Several members of the broader atypical angucycline class, such as the related kinamycins and lomaiviticins, are known to possess a diazo group, which is critical to their biological activity. nih.govnih.govwikipedia.org While the fluostatin core is proposed to arise from a diazo-containing precursor, some fluostatin-related natural products have been discovered that retain this functionality. mdpi.comnih.govresearchgate.net The diazo group is an organic moiety with two linked nitrogen atoms at a terminal position (R₂C=N⁺=N⁻). wikipedia.org

Even more unique is the presence of an isoxazolinone ring in Fluostatin W. acs.orgresearchgate.netresearchgate.net This five-membered heterocycle containing both oxygen and nitrogen is an uncommon feature in natural products and further underscores the remarkable biosynthetic plasticity that generates the fluostatin family. acs.orgresearchgate.net

Advanced Structural Elucidation Techniques (e.g., X-ray Diffraction Analysis, advanced NMR applications for configurational assignments)

Determining the complex, three-dimensional structures of fluostatin analogues requires sophisticated analytical techniques. The elucidation of their planar structures and relative stereochemistry relies heavily on comprehensive spectroscopic analyses, particularly 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are routinely used to piece together the carbon skeleton and establish the spatial relationships between protons. mdpi.comresearchgate.net

For the unambiguous determination of absolute configuration, single-crystal X-ray diffraction analysis is the gold standard. nih.govd-nb.info Several fluostatin structures have been definitively confirmed using this method, including that of Fluostatin P, which has a highly oxidized A-ring, and Fluostatin T. acs.orgmdpi.comresearchgate.netnih.govresearchgate.net In cases where suitable crystals cannot be obtained, chiroptical methods like the comparison of experimental and calculated Electronic Circular Dichroism (ECD) spectra are employed to assign the absolute stereochemistry. mdpi.com These advanced methods are indispensable for accurately defining the intricate chemical architecture of the fluostatin family. researchgate.net

Data Tables

Table 1: Selected Fluostatin Analogues and Their Distinctive Structural Features

| Compound Name | Core Skeleton | Key A-Ring Features | Other Unique Moieties | Source [Index] |

|---|---|---|---|---|

| Fluostatin C | Benzo[a]fluorene | 2,3-epoxide | - | nih.govresearchgate.net |

| Fluostatin P | Benzo[a]fluorene | Highly oxidized (4-OH groups) | - | mdpi.comresearchgate.netnih.gov |

| Fluostatin T | Benzo[a]fluorene | - | - | acs.orgresearchgate.net |

| Fluostatin W | Benzo[a]fluorene | - | Isoxazolinone ring | acs.orgresearchgate.netresearchgate.net |

| Difluostatin A | Dimeric | - | Heterodimer | researchgate.net |

| Difluostatin I | Dimeric | A-ring-cleaved (seco-fluostatin) | 1,4-oxazepine linkage | acs.orgresearchgate.net |

Biosynthesis of Fluostatins: Genetic and Enzymatic Insights

Identification and Annotation of Fluostatin Biosynthetic Gene Clusters (BGCs)

The journey into the biosynthesis of fluostatins begins with the identification of the genetic loci responsible for their production. These biosynthetic gene clusters (BGCs) house the complete set of instructions for assembling the complex fluostatin molecule.

Comparative Genomics of Fluostatin BGCs across Diverse Strains

Genomic analysis of various fluostatin-producing strains has revealed the presence of dedicated BGCs. For instance, the fls gene cluster was identified in the marine-derived Micromonospora rosaria SCSIO N160, while a homologous cluster, designated fluo, was discovered in Streptomyces sp. PKU-MA00045. researchgate.netmdpi.com Comparative genomics has shown that while these clusters share a high degree of homology, there are also notable differences in gene content and organization. mdpi.com The identification of fluostatin BGCs has also been achieved through culture-independent methods, such as screening environmental DNA (eDNA) libraries. nih.gov This approach has led to the discovery of new fluostatin analogs and has highlighted the untapped diversity of these biosynthetic pathways in uncultured bacteria. nih.gov

The use of bioinformatics tools like antiSMASH has been instrumental in identifying and annotating these BGCs from whole-genome sequencing data. mdpi.comnih.gov These computational methods predict the boundaries of the gene cluster and the putative functions of the encoded enzymes based on homology to known biosynthetic proteins. mdpi.comjmicrobiol.or.kr

Organization and Homology of fls and fluo Gene Clusters

The fls and fluo gene clusters, despite being from different genera, exhibit a conserved core set of genes essential for fluostatin biosynthesis. mdpi.com However, significant variations exist. For example, the fluo gene cluster from Streptomyces sp. PKU-MA00045 lacks several genes present in the fls cluster of M. rosaria, including flsU1, flsQ1, flsO4, flsP, flsH, flsQ2, flsO5, flsN1, flsN2, and flsR3. mdpi.com Conversely, the organization of the minimal core polyketide synthase (PKS) genes (flsA-C) and their surrounding genes also differs between the two clusters. mdpi.com

Heterologous expression of the entire fls gene cluster in host organisms like Streptomyces coelicolor has confirmed its role in fluostatin production and has even led to the generation of novel derivatives. researchgate.netmdpi.com This technique, coupled with gene knockout experiments, has been pivotal in delineating the boundaries of the cluster and verifying the function of individual genes. researchgate.net

Table 1: Comparison of Gene Content in fls and fluo Gene Clusters

| Gene Present in fls (M. rosaria) | Gene Absent in fluo (Streptomyces sp. PKU-MA00045) |

| flsU1 | Yes |

| flsQ1 | Yes |

| flsO4 | Yes |

| flsP | Yes |

| flsH | Yes |

| flsQ2 | Yes |

| flsO5 | Yes |

| flsN1 | Yes |

| flsN2 | Yes |

| flsR3 | Yes |

This table is based on findings reported in scientific literature. mdpi.com

Functional Characterization of Biosynthetic Enzymes

The fluostatin BGCs encode a suite of enzymes that work in a coordinated fashion to construct the final molecule. Functional characterization of these enzymes has shed light on the key chemical transformations that define the fluostatin biosynthetic pathway.

Role of Polyketide Synthase (PKS) Systems in Core Scaffold Assembly

At the heart of fluostatin biosynthesis is a type II polyketide synthase (PKS) system. frontiersin.org This enzymatic machinery is responsible for constructing the polyketide backbone of the molecule. The "minimal" type II PKS consists of a ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP). frontiersin.org These enzymes iteratively condense simple carboxylic acid units, typically malonyl-CoA, to build the linear poly-β-ketone chain that serves as the precursor to the angucycline core. frontiersin.org The genes encoding these core PKS components, such as flsA, flsB, and flsC, are a hallmark of the fluostatin BGCs. mdpi.com

Investigation of Redox Enzymes (e.g., FlsO1, FlsP) in Oxidative Transformations

The fluostatin pathway involves a series of complex oxidative reactions that modify the initial polyketide scaffold. Several redox enzymes encoded within the BGCs play crucial roles in these transformations.

FlsO1 , a flavin-dependent monooxygenase, has been a particular focus of study. cas.cnacs.org Bioinformatics analysis suggested its homology to AlpK, an oxygenase involved in kinamycin biosynthesis. cas.cn Gene inactivation studies of flsO1 in M. rosaria resulted in the loss of fluostatin production and the accumulation of a diverse array of angucyclinone derivatives. cas.cnacs.org This finding strongly suggests that FlsO1 is essential for a key oxidative step in the pathway. Complementation experiments, where the alpK gene was introduced into an flsO1 deletion mutant, successfully restored fluostatin production, indicating that FlsO1 likely functions as a C-5 benzofluorene hydroxylase, analogous to AlpK. cas.cnresearchgate.net

FlsP , another oxidoreductase, has also been investigated through gene inactivation. nih.govcas.cn Disruption of the flsP gene led to the production of an unprecedented 1,4-oxazepine-linked seco-fluostatin heterodimer and other new fluostatin-related derivatives. researchgate.netcas.cn This highlights the critical role of FlsP in the oxidative modifications that shape the final fluostatin structure.

Mechanistic Studies of Amidotransferases (e.g., FlsN3) in Nitrogen Incorporation

A fascinating aspect of some fluostatin analogs is the incorporation of nitrogen atoms, sometimes forming a diazo group. The enzyme FlsN3 , an amidotransferase, has been implicated in this process. mdpi.com Bioinformatics analysis revealed that FlsN3 shares high sequence identity with enzymes known to be involved in N-N bond formation in the biosynthesis of other natural products like kinamycins and lomaiviticins. mdpi.com

To investigate its function, the flsN3 gene was inactivated in M. rosaria. mdpi.com The resulting mutant strain ceased to produce nitrogen-containing fluostatins and instead accumulated a series of aminobenzo[b]fluorenes. mdpi.comfao.org This provides strong evidence for the involvement of FlsN3 in the formation or modification of the N-N bond in fluostatin biosynthesis. mdpi.com The proposed mechanism suggests that FlsN3, a glutamyl-tRNA(Gln) amidotransferase subunit A homolog, plays a crucial role in the pathway leading to the diazo functionality. mdpi.com

Table 2: Characterized Enzymes in Fluostatin Biosynthesis

| Enzyme | Putative Function | Evidence |

| FlsO1 | C-5 Benzofluorene Hydroxylase | Gene inactivation leads to loss of fluostatin production and accumulation of angucyclinone derivatives. Complementation with homologous AlpK restores production. cas.cnacs.org |

| FlsP | Oxidoreductase | Gene inactivation results in the formation of a seco-fluostatin heterodimer and other novel derivatives. researchgate.netcas.cn |

| FlsN3 | Amidotransferase | Gene inactivation abolishes production of nitrogen-containing fluostatins and leads to the accumulation of aminobenzo[b]fluorenes. mdpi.comfao.org |

| FlsO2 | Bifunctional Oxygenase | Biochemical characterization has been performed. researchgate.net |

| FlsH | Deacylase | Catalyzes the deacylation of acyl fluostatins. nih.gov |

This table summarizes key findings from functional characterization studies.

Serine Esterases (e.g., FlsH) in Deacylation Processes

Within the fluostatin biosynthetic gene cluster, the enzyme FlsH has been identified as a key α/β hydrolase. researchgate.net It functions as a serine esterase, a role confirmed through both in vitro assays and structural modeling. researchgate.netresearchgate.net The primary function of FlsH is to catalyze the deacylation of acyl-fluostatin precursors, such as fluostatin D, to yield their corresponding C1-hydroxyl-fluostatin derivatives, like fluostatin C. researchgate.netnih.gov

Kinetic studies have revealed that while this deacylation can occur spontaneously in an aqueous environment, the presence of FlsH significantly accelerates the reaction, exhibiting a rate enhancement of approximately 230-fold compared to the non-enzymatic process. researchgate.netnih.gov Structural analysis of FlsH suggests a catalytic triad (B1167595) composed of Ser92, His241, and Glu115, which is characteristic of classical serine proteases and esterases. researchgate.net The enzyme's role appears to be a protective one; by efficiently hydrolyzing the acyl group, FlsH prevents the accumulation of potentially toxic para-quinone methide (p-QM) intermediates that form during spontaneous deacylation. nih.gov Despite its homology to other hydrolases like Alp1U, which can cleave epoxides, FlsH has been shown to be specific for deacylation and does not catalyze epoxide hydrolysis in fluostatin precursors. researchgate.net

Proposed Biosynthetic Pathways and Mechanistic Considerations

The construction of the fluostatin scaffold is a multi-step process involving significant molecular rearrangements and both enzyme-catalyzed and spontaneous chemical transformations.

The biosynthesis of fluostatins begins with a type II polyketide synthase (PKS) that assembles a linear polyketide chain. nih.gov This chain undergoes cyclization and aromatization to form a typical angucycline intermediate with a benz[a]anthracene skeleton. sciengine.com A critical early intermediate in the pathway is prejadomycin. acs.org The bifunctional oxygenase FlsO2 has been shown to convert prejadomycin into dehydrorabelomycin (B1670205), a common precursor for many atypical angucyclines. sciengine.comacs.org

Subsequent transformations lead to acyl-fluostatin precursors. A pivotal transformation in the post-biosynthetic modification of fluostatins is the deacylation of these precursors. This step can proceed either enzymatically, catalyzed by FlsH, or spontaneously. Both routes lead to the formation of a highly reactive para-quinone methide (p-QM) intermediate. nih.govspringernature.com This transient species is a key electrophile that serves as the precursor for subsequent dimerization and conjugation reactions. springernature.comresearchgate.net

A hallmark of atypical angucycline biosynthesis, including that of fluostatins, is the oxidative cleavage and rearrangement of the B-ring of the initial tetracyclic scaffold. sciengine.comnih.gov This process is essential for transforming the standard benz[a]anthracene core into the unique benzofluorene skeleton of fluostatins. beilstein-journals.org

This complex rearrangement is catalyzed by a unique family of ring-opening oxygenases, homologous to AlpJ in the kinamycin pathway. sciengine.combeilstein-journals.org In the fluostatin pathway, the putative oxygenase responsible for this step is Flu17. beilstein-journals.orgresearchgate.net The mechanism involves an oxidative C-C bond cleavage of the dehydrorabelomycin intermediate, followed by a ring contraction. beilstein-journals.org This sequence of events results in the formation of the characteristic five-membered C-ring fused to the aromatic system, a defining structural feature of fluostatins. nih.govbeilstein-journals.orgresearchgate.net The shared mechanism of B-ring cleavage underscores the close biosynthetic relationship between fluostatins and kinamycins. beilstein-journals.orgresearchgate.net

A fascinating aspect of fluostatin chemistry is the formation of dimers, such as Difluostatin E, from monomeric precursors like Fluostatin D. mdpi.comresearchgate.net Extensive biochemical and computational studies have revealed that this dimerization is not catalyzed by an enzyme, such as a Diels-Alderase or a dimerizing protein like FlsQ1, but occurs spontaneously in a post-biosynthetic, non-enzymatic process. researchgate.netnih.govnih.govmdpi.com

The reaction is initiated by the deacylation of an acyl-fluostatin, which generates the highly reactive para-quinone methide (p-QM) intermediate. springernature.commdpi.com This intermediate then acts as a Michael acceptor, reacting with a nucleophilic fluostatin anion to form a C-C bond. springernature.commdpi.com Despite being non-enzymatic, the reaction exhibits remarkable regio- and enantioselectivity, exclusively favoring the R-configuration at the newly formed C1 stereocenter. nih.govmdpi.com This stereochemical control is attributed to significant π-π stacking interactions between the planar aromatic ring systems of the two reacting monomers. nih.govresearchgate.netnih.gov These non-covalent interactions steer the reactants into a low-energy pre-reaction complex, which orients the molecules for the specific C1-(R)-C10′-(S) coupling pathway observed in the final dimeric product. mdpi.comresearchgate.net

B-Ring Cleavage and Contraction Mechanisms

Biosynthetic Pathway Engineering and Combinatorial Biosynthesis

The elucidation of the fluostatin biosynthetic pathway has opened avenues for generating novel analogues through genetic manipulation, a strategy central to combinatorial biosynthesis. nih.govfrontiersin.org By targeting specific genes for inactivation or deletion, researchers can reroute the metabolic flux, leading to the accumulation of new derivatives.

Gene inactivation has proven to be a powerful tool for both functional genomics and the generation of structural diversity within the fluostatin family.

Inactivation of flsO1 : The gene flsO1, encoding a flavin oxygenase, was inactivated through both insertional mutation and in-frame deletion. cas.cn The resulting mutants were unable to produce fluostatins but instead accumulated several new and known compounds, including the unprecedented fluostarenes A and B, which feature a novel pentacyclic skeleton. cas.cnacs.org Complementation experiments, where the homologous gene alpK from the kinamycin pathway was introduced into the flsO1 mutant, successfully restored fluostatin production. This finding strongly suggests that FlsO1 functions as a C-5 hydroxylase, analogous to AlpK. cas.cnacs.org The novel compounds produced are considered shunt products, resulting from the diversion of biosynthetic intermediates. cas.cn

Inactivation of flsP : Deletion of the gene flsP, which encodes an oxidoreductase, also led to the creation of new fluostatin derivatives. cas.cnacs.org Notably, this mutant produced difluostatin I, a novel heterodimer with an unprecedented A-ring-cleaved 3′,4′-seco-fluostatin skeleton, and fluostatin W, which contains an unusual isoxazolinone ring. cas.cnacs.org While these results confirm the involvement of FlsP in the modification of the fluostatin A-ring, its precise enzymatic function remains to be fully elucidated, as the major fluostatin products were still produced in comparable amounts to the wild-type strain. cas.cn

Inactivation of flsN3 : The gene flsN3 encodes an amidotransferase believed to be involved in the formation of N-N bonds, a feature seen in minor fluostatin analogues. mdpi.comnih.gov Disrupting flsN3 dramatically reduced the production of the major product, fluostatin C, and led to the accumulation of four new racemic aminobenzo[b]fluorenes named stealthins D-G. mdpi.com This outcome implicates FlsN3 as playing a functional role in the biosynthesis of nitrogen-containing fluostatins. mdpi.comnih.gov

These gene inactivation studies highlight the plasticity of the fluostatin biosynthetic pathway and demonstrate a viable strategy for creating novel bioactive compounds.

Heterologous Expression Strategies for Fluostatin Production and Diversification

Heterologous expression has emerged as a powerful strategy for producing fluostatins and expanding their structural diversity. frontiersin.orgnih.gov This approach involves transferring the fluostatin biosynthetic gene cluster (BGC) from its native producer, which may be difficult to cultivate or genetically manipulate, into a more tractable surrogate host. frontiersin.orgnih.gov Well-characterized Streptomyces strains, such as Streptomyces coelicolor, Streptomyces lividans, and Streptomyces albus, are frequently used as heterologous hosts due to their established genetic systems and their intrinsic ability to produce various secondary metabolites. frontiersin.orgnih.gov

A significant breakthrough in fluostatin research involved the heterologous expression of the fls gene cluster from the marine-derived bacterium Micromonospora rosaria SCSIO N160. researchgate.net When the intact fls gene cluster was introduced into the host strain S. coelicolor YF11, it resulted in the production of two new compounds: fluostatin L and an unusual heterodimer named difluostatin A. nih.govresearchgate.net This not only confirmed the functionality of the cloned gene cluster but also demonstrated that a new chemical space could be accessed by placing the biosynthetic machinery in a different metabolic context. researchgate.net Difluostatin A, in particular, exhibited antibacterial activities. researchgate.net

Another successful strategy has utilized culture-independent metagenomic approaches to discover and express novel fluostatin pathways. nih.gov Researchers have screened environmental DNA (eDNA) mega-libraries for sequences homologous to known type II polyketide synthase (PKS) genes. nih.gov Using this method, a fluostatin BGC was identified and reconstructed from two overlapping cosmid clones derived from uncultured soil bacteria via transformation-assisted recombination (TAR) in yeast. nih.gov Subsequent heterologous expression of this reassembled gene cluster in a Streptomyces host led to the isolation and characterization of three previously unknown analogues: fluostatins F, G, and H. nih.govsecondarymetabolites.org These novel compounds showed moderate antibacterial activity against Bacillus subtilis. nih.gov

These examples highlight the utility of heterologous expression not only as a tool for sustainable production but also as a discovery engine for generating "unnatural" natural products. nih.gov The choice of host strain and the expression of genes from diverse sources, including uncultured microorganisms, are key factors in diversifying the chemical structures of fluostatins, leading to potentially new biological activities. researchgate.netnih.govresearchgate.net

Table 1: Examples of Heterologous Expression for Fluostatin Production and Diversification

| Source of Gene Cluster | Native Producer/Source | Heterologous Host | Key Products | Reference(s) |

| fls gene cluster | Micromonospora rosaria SCSIO N160 | Streptomyces coelicolor YF11 | Fluostatin L, Difluostatin A | nih.govresearchgate.net |

| Environmental DNA (eDNA) | Uncultured soil bacterium | Streptomyces albus | Fluostatin F, Fluostatin G, Fluostatin H | nih.govsecondarymetabolites.org |

| Environmental DNA (eDNA) | Environmental DNA fragment | Streptomyces albus J1074 | Fluostatins | researchgate.net |

| fls gene cluster | Micromonospora rosaria SCSIO N160 | Streptomyces albus J1074 | Pyrazolofluostatin A, Fluostatin R | mdpi.com |

Biological Activities and Molecular Mechanisms Non Clinical Research

Antimicrobial Activities

In the primary study that identified and characterized Fluostatin E, its antimicrobial properties were evaluated. The research, however, concluded that this compound was biologically inactive in the assays performed. scispace.comuoa.gr

Antibacterial Spectrum and Efficacy (in vitro)

This compound, alongside its congeners Fluostatin C and D, was tested for antibacterial activity against a panel of both Gram-positive and Gram-negative bacteria. scispace.comuoa.gr The tested Gram-positive organisms included Arthrobacter aurescens, Bacillus subtilis, Brevibacillus brevis, Staphylococcus aureus, and Streptomyces viridochromogenes. The Gram-negative bacteria used in the assay were Escherichia coli, Pseudomonas fluorescens, and Proteus mirabilis. uoa.gr Across this spectrum, this compound did not exhibit any inhibitory activity. scispace.comuoa.gr This is in contrast to other members of the fluostatin family, such as Fluostatins F, G, and H, which have demonstrated moderate activity against Bacillus subtilis. x-mol.com

Antifungal Properties (in vitro)

The same study also assessed the antifungal potential of this compound. scispace.comuoa.gr The compound was tested against several fungal strains, but no antifungal activity was observed against any of the tested organisms. scispace.comuoa.gr

Antitumor and Cytotoxic Activities

The antitumor potential of the fluostatin family is a significant area of research, with some members showing moderate cytotoxic effects against human cancer cell lines. researchgate.netmdpi.comnih.gov However, investigations into this compound have shown it to be largely inactive in this regard.

Cell Line-Based Cytotoxicity Assays (in vitro)

The cytostatic effects of this compound were evaluated against a panel of human tumor cell lines, including gastric adenocarcinoma (HMO2), breast carcinoma (MCF-7), and hepatocellular carcinoma (HepG2). uoa.grnih.gov In these assays, this compound was found to be inactive against all three cell lines at concentrations up to 10 µg/mL. uoa.grnih.gov This lack of activity contrasts with Fluostatin C, which was analyzed in the same study and demonstrated moderate inhibitory potency against the same cell lines. nih.govuoa.grnih.gov

| Compound | Cell Line | Cell Type | Result (at 10 µg/mL) | Source |

|---|---|---|---|---|

| This compound | HMO2 | Gastric Adenocarcinoma | Inactive | uoa.grnih.gov |

| This compound | HepG2 | Hepatocellular Carcinoma | Inactive | uoa.grnih.gov |

| This compound | MCF-7 | Breast Carcinoma | Inactive | uoa.grnih.gov |

| Fluostatin C | HMO2 | Gastric Adenocarcinoma | Moderate Inhibition | uoa.grnih.gov |

| Fluostatin C | HepG2 | Hepatocellular Carcinoma | Moderate Inhibition | uoa.grnih.gov |

| Fluostatin C | MCF-7 | Breast Carcinoma | Moderate Inhibition | uoa.grnih.gov |

Induction of Cellular Apoptosis and Cell Cycle Modulation (in vitro, non-human)

There is no available research data on the ability of this compound to induce cellular apoptosis or modulate the cell cycle in any cell lines.

Enzyme Inhibition and Modulation of Cellular Pathways

A key biological activity identified for the fluostatin class of compounds is the inhibition of dipeptidyl peptidase III (DPP-3). nih.govontosight.aicas.cn Fluostatins A and B are recognized inhibitors of this enzyme. ontosight.aicas.cn However, the inhibitory activity of this compound against DPP-3 or other enzymes has not been reported in the scientific literature. Similarly, there is no available information on its capacity to modulate other cellular pathways.

Inhibition of Dipeptidyl Peptidase III

This compound and its related compounds, Fluostatin A and B, have been identified as inhibitors of dipeptidyl peptidase III (DPP-III). bikaken.or.jpfunakoshi.co.jpnih.gov DPP-III is a zinc-dependent metalloprotease that plays a role in various physiological processes, including the regulation of blood pressure and pain. funakoshi.co.jpd-nb.info It cleaves dipeptides from the N-terminus of various peptide hormones. d-nb.info

Fluostatins A and B, produced by Streptomyces sp. TA-3391, are potent and selective inhibitors of human placental DPP-III. bikaken.or.jpfunakoshi.co.jpnih.gov In studies using arginyl-arginine-2-naphthylamide as a substrate, the IC50 values for fluostatins A and B were found to be 0.44 µg/mL and 24.0 µg/mL, respectively. funakoshi.co.jpnih.gov Fluostatin A demonstrated a mixed-type inhibition (competitive and noncompetitive) with human leucine-enkephalin as a substrate, with an inhibition constant (Ki) of 14.2 µM. nih.gov The inhibitory activity of these compounds is a subject of interest for their potential as regulators of the renin-angiotensin system and in pain management. funakoshi.co.jpresearchgate.net

Table 1: Inhibitory Activity of Fluostatins against Human Placental Dipeptidyl Peptidase III

| Compound | IC50 Value (µg/mL) | Substrate | Reference |

|---|---|---|---|

| Fluostatin A | 0.44 | Arginyl-arginine-2-naphthylamide | nih.gov |

| Fluostatin B | 24.0 | Arginyl-arginine-2-naphthylamide | nih.gov |

| Fluostatin A | Ki = 14.2 µM | Human leucine-enkephalin | nih.gov |

Inhibition of α-Glucosidase Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. mdpi.comnih.govnih.gov Several natural and synthetic compounds are being explored for their α-glucosidase inhibitory potential. mdpi.comfrontiersin.orgplos.org While direct studies on this compound's α-glucosidase inhibitory activity are not extensively documented in the provided search results, the general class of microbial-derived compounds is a significant source of enzyme inhibitors. mdpi.comresearchgate.net Phaeochromycins D and E, isolated from a marine Streptomyces species, have demonstrated α-glucosidase inhibitory activity with IC50 values of 10 mM and 25 mM, respectively. mdpi.com Phaeochromycin E was identified as an uncompetitive inhibitor, while phaeochromycin D was a non-competitive inhibitor. mdpi.com This highlights the potential for related compounds from similar sources to exhibit such activities.

Modulation of Signal Transduction Pathways (e.g., ERK5-Nrf2 pathway in specific cell types)

Recent research has focused on the ability of certain compounds to modulate cellular signaling pathways involved in oxidative stress and inflammation, such as the ERK5-Nrf2 pathway. plos.orgunifi.it The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. nih.govnih.gov Under conditions of oxidative stress, Nrf2 activates the expression of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1). nih.govnih.gov

Studies on fluvastatin (B1673502), a structurally related statin, have shown that it can activate the Nrf2 pathway in vascular smooth muscle cells (VSMCs) through an ERK5-dependent mechanism. plos.orgnih.govnih.gov This activation leads to the upregulation of antioxidant genes and subsequent inhibition of processes like cell proliferation and migration induced by advanced glycation end products (AGEs). plos.orgnih.gov Specifically, fluvastatin was found to increase the promoter activity of the antioxidant response element (ARE), a process that was attenuated by the inhibition of ERK5. plos.orgnih.gov This suggests a potential therapeutic role for compounds that can modulate the ERK5-Nrf2 signaling module in conditions associated with oxidative stress, such as diabetic vasculopathy. plos.orgnih.gov

Hydroxyl Radical Scavenging Properties (in vitro)

In vitro studies have demonstrated the free radical scavenging properties of certain statin compounds. nih.govnih.gov Fluvastatin, for instance, has been shown to scavenge hydroxyl radicals in a dose-dependent manner, with an IC50 of 1.19 mM. nih.gov This activity is attributed to its unique chemical structure, particularly the fluorophenyl indole (B1671886) moiety. nih.govpharm.or.jp

The scavenging effect is not a common property of all HMG-CoA reductase inhibitors, as it was not observed with pravastatin (B1207561) and simvastatin. nih.gov Metabolites of fluvastatin that retain the fluorophenyl indole structure also exhibit hydroxyl radical scavenging activity, with those possessing a phenolic hydroxyl group on the indole moiety showing enhanced potency. nih.govpharm.or.jp This suggests that the indole ring and its substituents are crucial for this antioxidant property. nih.gov

Table 2: In Vitro Hydroxyl Radical Scavenging Activity of Fluvastatin

| Compound | IC50 Value | Reference |

|---|---|---|

| Fluvastatin | 1.19 mM | nih.gov |

Structure-Activity Relationship (SAR) Studies of Fluostatin Analogs (in vitro)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for designing more potent and selective analogs. biorxiv.orgnih.govconicet.gov.ar For fluvastatin and its analogs, SAR studies have provided insights into their hydroxyl radical scavenging properties. nih.govpharm.or.jp

The presence of the fluorophenyl indole moiety is critical for this activity. nih.gov Furthermore, the introduction of a phenolic hydroxyl group on the indole ring enhances the scavenging potency. nih.govpharm.or.jp For instance, metabolites of fluvastatin with a hydroxyl group at the 5 or 6-position of the indole ring demonstrated significantly stronger superoxide (B77818) anion scavenging activity than the parent compound. pharm.or.jp

In the context of antifungal fluconazole (B54011) analogs, SAR studies have revealed that substitutions on the phenyl ring can significantly impact activity. researchgate.net For example, an electronegative fluorine substitution at the para position of the phenyl ring was found to be favorable for antifungal activity. researchgate.net These types of studies, combining chemical synthesis and biological evaluation, are essential for the development of new therapeutic agents. biorxiv.orgnih.gov

Exploratory Biological Potential in Non-Human Models (e.g., in vitro studies on specific cell types, ex vivo models)

The exploratory biological potential of fluostatin and related compounds is being investigated in various non-human models, primarily through in vitro studies on specific cell types. nih.govjst.go.jptandfonline.comashpublications.org These studies provide valuable insights into the mechanisms of action and potential therapeutic applications of these compounds before any clinical consideration.

In the context of cancer research, fluvastatin has been shown to inhibit the proliferation of human pancreatic cancer cell lines, such as MIAPaCa-2, and to synergistically enhance the cytotoxic effect of gemcitabine. nih.gov It has also demonstrated antiproliferative effects on breast cancer cells (MCF-7 and MDA-MB-231) by inducing cell cycle arrest and apoptosis. tandfonline.com Furthermore, fluvastatin has been found to inhibit the growth of leukemia cell lines expressing the FLT3/ITD mutation by disrupting FLT3 glycosylation and signaling. ashpublications.org

Beyond cancer, the effects of fluvastatin on vascular smooth muscle cells have been studied to understand its potential role in cardiovascular diseases. plos.orgnih.govnih.gov These in vitro studies have shown that fluvastatin can inhibit cell proliferation and migration induced by advanced glycation end products (AGEs), which are implicated in diabetic vasculopathy. plos.orgnih.gov The use of ex vivo models, such as precision-cut lung slices, is also emerging as a valuable tool for studying the effects of novel compounds in a more complex biological environment that better mimics human tissue architecture. researchgate.net

Synthetic Chemistry and Analog Generation of Fluostatins

Chemical Synthesis Approaches to the Fluostatin Core Skeleton

The central challenge in synthesizing fluostatins is the construction of the characteristic 6-5-6-6 fused ring system. The core of this structure is a benzo[a]fluorene.

A notable approach to the fluostatin core was reported in the inaugural total syntheses of Fluostatin C and E. capes.gov.br This strategy hinges on a crucial Diels-Alder reaction to assemble the carbocyclic framework. organic-chemistry.org The key cycloaddition occurs between a vinylindene derivative, serving as the diene, and a quinoneketal as the dienophile. capes.gov.br This reaction is remarkable for its ability to proceed despite the propensity of vinylindene species to polymerize and for the high degree of regiochemical control it exhibits. organic-chemistry.org The regioselectivity in these Diels-Alder reactions was found to be mutually dependent on the specific diene and dienophile pair used. capes.gov.br

Following the construction of the core skeleton, a series of transformations are required to achieve the final natural product. In the synthesis of Fluostatin C, after the Diels-Alder reaction, the initial adduct undergoes an epimerization at the more acidic bridgehead position to set up a pseudo-trans geometry. organic-chemistry.org This stereochemical adjustment is critical for directing a subsequent substrate-controlled reduction of a cyclohexenone moiety. organic-chemistry.org

While total synthesis provides a versatile route, biosynthetic studies have also offered insights that could inspire synthetic strategies. It has been proposed that the 6-5-6-6 ring skeleton of fluostatins may originate from the rearrangement of a diazo-containing 6-6-5-6 ring system, similar to intermediates found in the biosynthesis of kinamycin and lomaiviticin. mdpi.com This suggests that biomimetic approaches involving ring contraction could be a viable alternative for constructing the fluostatin core.

Strategies for the Preparation of Fluostatin E Analogs and Derivatives

The generation of fluostatin analogs is crucial for probing their biological mechanism and optimizing their activity. Both synthetic and semi-synthetic methods have been employed to create a diverse range of derivatives.

One powerful semi-synthetic method utilizes the chemistry of p-quinone methides (p-QMs). researchgate.net For instance, Fluostatin D has been used as a starting material to generate various derivatives. By co-incubating Fluostatin D with different nucleophiles like 2-amino-5-methylphenol (B193566) or the drug trimethoprim, new analogs can be formed. This method was also used to synthesize Difluostatin A by reacting Fluostatin D with another fluostatin monomer. researchgate.net This strategy highlights the potential of using biosynthetic intermediates as scaffolds for chemo-enzymatic or purely chemical diversification.

Genetic engineering of the fluostatin biosynthetic pathway is another effective strategy for generating novel analogs. Inactivation of the flavoenzyme-encoding gene flsO1 in the fluostatin producer Micromonospora rosaria resulted in the accumulation of four new angucyclinone derivatives. acs.org Among these were Fluostarene A and Fluostarene B, which feature an unprecedented 6/6/5/6/6 pentacyclic skeleton formed through putative nonenzymatic reactions mediated by quinone methides. acs.orgacs.org Similarly, the inactivation of another gene, flsP, which encodes for a flavin adenine (B156593) dinucleotide-binding oxidoreductase, led to the production of new derivatives including an unusual 1,4-oxazepine-linked seco-fluostatin heterodimer, Difluostatin I, and Fluostatin W, which contains an isoxazolinone ring. researchgate.net

The isolation of new, naturally occurring fluostatins also expands the library of available compounds and provides new templates for derivatization. For example, Fluostatins M–Q, featuring highly oxidized A-rings and a different substitution pattern, were isolated from a marine-derived Streptomyces species. mdpi.com These natural analogs enrich the structural diversity of the fluostatin family and serve as starting points for further chemical modification. mdpi.com

Stereoselective Synthesis Methodologies Relevant to Fluostatin Scaffolds

The dense stereochemistry of the fluostatin A-ring presents a significant synthetic challenge. Controlling the relative and absolute configuration of multiple stereocenters is paramount for synthesizing the natural products and their analogs.

The total synthesis of Fluostatin C by Danishefsky's group provides a clear example of substrate-controlled stereoselection. organic-chemistry.org After establishing the core ring system, a sequence of stereocontrolled steps was used to install the correct stereochemistry. This included:

An epimerization to create a thermodynamically more stable ring fusion. organic-chemistry.org

A directed reduction of a ketone, where the existing stereocenters guide the approach of the reducing agent. organic-chemistry.org

A nucleophilic epoxidation, also controlled by the existing stereogeometry of the substrate, to install the epoxide on a specific face of the molecule. organic-chemistry.org

General methodologies for the stereoselective synthesis of complex heterocyclic and carbocyclic scaffolds are also highly relevant. mdpi.com For example, methods developed for the synthesis of bridged bicyclic systems or spiro-heterocycles often involve reactions where stereoselectivity is induced by chiral catalysts or auxiliaries, or by the inherent chirality of the starting materials. mdpi.commdpi.com

Furthermore, synthetic strategies developed for other complex natural products with similar structural motifs can be adapted for fluostatins. A highly enantioselective synthesis of fluvastatin (B1673502), a drug that is structurally distinct from the fluostatin natural products but shares the need for controlling 1,3-diol stereochemistry, has been reported. acs.org This approach utilizes a chiral Schiff base ligand in a titanium-mediated reaction of an aldehyde with diketene (B1670635) to set the initial stereocenter with high enantioselectivity. acs.orgresearchgate.net Subsequent diastereoselective reduction of the resulting keto group furnishes the syn-1,3-diol moiety, a key structural feature in many polyketides, including the fluostatins. acs.org Such catalytic, enantioselective methods are powerful tools for accessing specific stereoisomers of complex molecules like this compound.

Q & A

Q. What experimental protocols are recommended for isolating Fluostatin E from microbial sources, and how can yield be optimized?

Methodological Answer:

- Use solvent extraction (ethyl acetate or methanol) followed by chromatographic techniques (HPLC, silica gel column) for isolation .

- Optimize fermentation conditions (pH 5.5–6.5, 28°C, 7–10 days) to enhance secondary metabolite production.

- Validate purity via high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.

| Parameter | Optimal Range |

|---|---|

| Fermentation pH | 5.5–6.5 |

| Temperature | 28°C |

| Extraction Solvent | Ethyl acetate |

| Purification Method | Reverse-phase HPLC |

Q. How can UV-Vis spectroscopy and NMR be used to distinguish this compound from structurally similar analogs?

Methodological Answer:

Q. What biosynthetic pathways are implicated in this compound production, and how can genetic manipulation enhance synthesis?

Methodological Answer:

- This compound is synthesized via a type II polyketide synthase (PKS) pathway. Knockout studies of flu gene clusters (e.g., fluG, fluH) can identify rate-limiting steps .

- Overexpress regulatory genes (e.g., afsR) to upregulate PKS activity.

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved through experimental design?

Methodological Answer:

- Conduct dose-response assays across multiple cell lines (e.g., cancer vs. non-cancer) to assess specificity.

- Use standardized positive controls (e.g., doxorubicin for cytotoxicity) and validate results with orthogonal assays (e.g., flow cytometry vs. MTT) .

- Perform meta-analysis of existing studies to identify confounding variables (e.g., solvent used, incubation time).

Q. What computational and experimental strategies are effective in determining this compound’s stereochemical configuration?

Methodological Answer:

- Combine quantum mechanical calculations (e.g., DFT for NMR chemical shift prediction) with experimental data (electronic circular dichroism) .

- Use Mosher’s esterification or NOESY to resolve chiral centers.

| Technique | Application |

|---|---|

| DFT Calculations | Predict NMR shifts of stereoisomers |

| Mosher’s Method | Assign absolute configuration |

| NOESY | Analyze spatial proton proximity |

Q. How should researchers address discrepancies in reported LC-MS retention times for this compound?

Methodological Answer:

Q. What methodologies enable the study of this compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Use multi-omics approaches:

Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.

Proteomics : SILAC labeling to quantify protein interaction networks.

Metabolomics : LC-MS/MS to track metabolic flux changes .

- Employ CRISPR-Cas9 screens to pinpoint target pathways.

Data Analysis & Validation

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer:

Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous microbial strains?

Methodological Answer:

- Deposit strains in culture collections (e.g., ATCC) with detailed genomic metadata.

- Document fermentation conditions (agitation speed, media composition) in Supplementary Information .

- Use internal controls (e.g., spiked metabolites) in LC-MS runs.

Ethical & Reporting Standards

Q. What guidelines should be followed when publishing negative or contradictory results on this compound?

Methodological Answer:

- Disclose all raw data in repositories (e.g., Zenodo) for transparency.

- Discuss limitations (e.g., batch variability, assay sensitivity) in the Discussion section .

- Align with COPE (Committee on Publication Ethics) standards to avoid data manipulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.